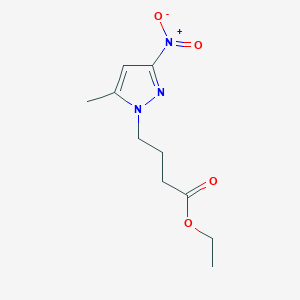

ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate

Description

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a pyrazole-derived compound featuring a nitro group at the 3-position, a methyl group at the 5-position of the pyrazole ring, and a butanoate ester side chain. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen-bonded networks .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(5-methyl-3-nitropyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLLNFCICSHZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: 4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoic acid.

Reduction: 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate exhibits potential pharmacological properties, making it a candidate for drug development:

- Antimicrobial Activity : Studies have indicated that compounds containing pyrazole moieties can exhibit antimicrobial effects. This compound may possess similar properties, potentially serving as a lead compound for developing new antimicrobial agents .

- Anti-inflammatory Properties : Research has shown that pyrazole derivatives can have anti-inflammatory effects. This compound may be investigated for its ability to modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

- Cancer Research : The unique structure of this compound positions it as a candidate for anticancer research. Its potential to inhibit tumor growth and induce apoptosis in cancer cells is an area of active investigation .

Agricultural Applications

In agriculture, the compound may have potential uses as a pesticide or herbicide:

- Pesticidal Properties : The nitro group in the molecule can enhance its reactivity and selectivity towards certain pests, making it a candidate for the development of new agrochemicals .

- Herbicide Development : The structural characteristics of this compound suggest it could be effective against specific weed species, providing an avenue for sustainable agricultural practices .

Materials Science Applications

The compound's unique chemical structure may also lend itself to applications in materials science:

- Polymer Chemistry : this compound could be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength .

- Nanotechnology : Its potential role in nanocomposite materials is being explored, particularly in enhancing the properties of nanomaterials through functionalization with pyrazole derivatives .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study published in ResearchGate highlighted its synthesis and pharmacological evaluation, demonstrating promising results in antimicrobial activity against various pathogens .

- Another investigation focused on the compound's structural analysis and its implications for drug design, emphasizing the importance of the pyrazole ring in biological activity .

Mechanism of Action

The mechanism of action of ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights pyrazole-containing compounds synthesized via analogous methods but with distinct substituents. Below is a comparative analysis based on structural motifs and synthesis pathways:

Key Observations:

Functional Group Diversity: The target compound lacks the amino-hydroxy groups present in compounds 7a, 7b, 11a, and 11b, which are critical for hydrogen bonding and solubility . The nitro group in the target compound may enhance electrophilicity compared to amino or cyano substituents, influencing reactivity in further derivatization.

Synthetic Methodology: Compounds 7a, 7b, and 11a, 11b utilize malononitrile or ethyl cyanoacetate with sulfur or triethylamine in 1,4-dioxane under reflux .

Hydrogen-bonding patterns in pyrazole derivatives (as discussed in ) could theoretically stabilize crystal lattices, but experimental validation is absent.

Biological Activity

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a synthetic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on current research findings and case studies.

- Molecular Formula : C10H15N3O4

- Molecular Weight : 241.24 g/mol

- CAS Number : 898053-56-0

The compound features a pyrazole ring substituted with a nitro group and an ethyl ester functional group, which contribute to its biological activity.

Synthesis

This compound is typically synthesized through the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl 4-bromobutanoate in the presence of a base, such as potassium carbonate, using dimethylformamide (DMF) as the solvent. The reaction is performed under reflux conditions to ensure complete conversion of the reactants into the desired product .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For example, compounds with similar structures have demonstrated effectiveness against Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. A study highlighted that compounds related to this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Some derivatives showed superior anti-inflammatory activity compared to established drugs like indomethacin and celecoxib .

Analgesic Effects

The analgesic potential of pyrazole compounds has also been documented. In vivo studies using models such as the acetic acid writhing test demonstrated that certain derivatives provided effective pain relief comparable to standard analgesics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and pain pathways by binding to their active sites.

- Receptor Modulation : It may also interact with receptors involved in pain perception and inflammatory responses, altering their activity.

Study on Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was included among tested compounds. The results indicated a notable reduction in edema in carrageenan-induced models, supporting its potential use as an anti-inflammatory agent .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of pyrazole derivatives against clinical isolates of bacteria. This compound demonstrated significant inhibitory effects, particularly against resistant strains, suggesting its utility in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. How can synthetic routes for ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate be optimized for yield and purity?

- Methodological Answer : Optimizing synthesis involves systematic variation of reaction parameters. Key factors include:

-

Temperature : Elevated temperatures (80–100°C) accelerate cyclization but risk side reactions like nitro group degradation .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may improve regioselectivity .

-

Catalysts : Acidic catalysts (e.g., p-TsOH) or transition metals (e.g., Pd/C for hydrogenation steps) can reduce reaction time .

-

Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation .

Example Optimization Table :

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and ester group. For example, the nitro group at position 3 deshields adjacent protons (δ 8.2–8.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight and detects impurities (<2% threshold) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., analogs in ).

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., nitro group’s electron-withdrawing effect on pyrazole reactivity) .

- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) to predict binding affinities .

- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for functionalization (e.g., introducing halogen substituents at position 4) .

Q. What strategies resolve contradictions in spectral data or reactivity predictions for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data to confirm structural assignments. For example, unexpected NOE correlations may indicate rotational isomerism .

- Theoretical-Experimental Feedback Loops : Reconcile discrepancies between DFT-predicted reactivity (e.g., nitration sites) and experimental outcomes by refining computational models with empirical data .

- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables causing data variability (e.g., solvent purity, humidity) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups are prone to reduction in acidic conditions (pH <3), forming amine derivatives .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, activation energy () for nitro reduction in aqueous buffer is ~50 kJ/mol .

Data-Driven Research Challenges

Q. What experimental designs minimize resource use while maximizing data robustness in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Fractional Factorial Design : Test critical variables (e.g., substituent position, steric bulk) with reduced experimental runs. For pyrazole derivatives, prioritize nitro, methyl, and ester groups as factors .

- High-Throughput Screening (HTS) : Use automated platforms to assay biological activity (e.g., IC against cancer cell lines) for 50+ analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.